Atracurium
Übersicht
Beschreibung
Atracurium-Besilat ist ein nicht-depolarisierendes Muskelrelaxans, das hauptsächlich zur Erleichterung der endotrachealen Intubation und zur Skelettmuskelrelaxation während Operationen oder mechanischer Beatmung verwendet wird . Es gehört zur Klasse der Benzylisoquinoliniumbindungen und wirkt, indem es die Wirkung von Acetylcholin an der neuromuskulären Synapse kompetitiv hemmt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
This compound-Besilat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Tetrahydropapaverin mit Methylacrylat oder Ethylacrylat in einem organischen Lösungsmittel beinhaltet. Dies wird gefolgt von einer Reaktion mit Pentanediol unter Alkali-Katalyse, und schließlich wird das Produkt mit Oxalsäureadditionssalzen umgesetzt, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Herstellung von this compound-Besilat das Auflösen der Verbindung in Wasser für Injektionen, die Einstellung des pH-Werts mit Phosphorsäure und die Filtration der Lösung durch PVDF-Filter. Die Lösung wird dann unter Stickstoff in Behälter gefüllt, um einen niedrigen Sauerstoffgehalt zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Atracurium besylate is synthesized through a multi-step process involving the reaction of tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent. This is followed by a reaction with pentanediol under alkali catalysis, and finally, the product is reacted with oxalic acid addition salts to form the desired compound .
Industrial Production Methods
In industrial settings, the preparation of this compound besylate involves dissolving the compound in water for injection, adjusting the pH with phosphoric acid, and filtering the solution through PVDF filters. The solution is then filled into containers under nitrogen to maintain low oxygen levels .
Analyse Chemischer Reaktionen
Atracurium-Besilat durchläuft verschiedene Arten von chemischen Reaktionen:
Hofmann-Eliminierung: Unter milden alkalischen Bedingungen zersetzt sich this compound-Besilat über die Hofmann-Eliminierung und erzeugt Laudanosin und monoquaternäres Acrylat.
Häufig verwendete Reagenzien in diesen Reaktionen sind Alkali-Katalysatoren und Phosphorsäure. Die Hauptprodukte, die gebildet werden, sind Laudanosin und monoquaternäres Acrylat .
Wissenschaftliche Forschungsanwendungen
Atracurium-Besilat wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen:
Pharmakologie: Forscher untersuchen seine Pharmakokinetik und Pharmakodynamik, um seine Wirkungen und möglichen Nebenwirkungen zu verstehen.
Wirkmechanismus
This compound-Besilat wirkt, indem es kompetitiv an cholinerge Rezeptorstellen an der motorischen Endplatte bindet und so die Wirkung von Acetylcholin hemmt . Dies verhindert die Aktivierung des Rezeptor-Kanal-Komplexes, was zu einer Muskelrelaxation führt. Die neuromuskuläre Blockade kann durch Acetylcholinesterase-Inhibitoren wie Neostigmin, Edrophonium und Pyridostigmin aufgehoben werden .
Wirkmechanismus
Atracurium besylate works by competitively binding to cholinergic receptor sites on the motor end-plate, thereby inhibiting the action of acetylcholine . This prevents the activation of the receptor-channel complex, leading to muscle relaxation. The neuromuscular block can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Vergleich Mit ähnlichen Verbindungen
Atracurium-Besilat wird oft mit anderen Muskelrelaxantien verglichen, wie zum Beispiel:
Cisthis compound: Ein Stereoisomer von this compound mit ähnlichen Eigenschaften, aber weniger Nebenwirkungen.
Succinylcholin: Ein depolarisierendes Muskelrelaxans mit einem raschen Wirkungseintritt, aber mehreren unerwünschten Nebenwirkungen.
Pancuronium: Ein nicht-depolarisierendes Muskelrelaxans mit einer längeren Wirkdauer, aber mehr kardiovaskulären Nebenwirkungen.
This compound-Besilat ist insofern einzigartig, als es einer Hofmann-Eliminierung unterliegt, wodurch es unabhängig von der Leber- und Nierenfunktion metabolisiert werden kann .
Biologische Aktivität
Atracurium besylate is a non-depolarizing neuromuscular blocker widely used in clinical anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures. Its mechanism of action primarily involves competitive antagonism at the neuromuscular junction, specifically targeting the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.
This compound acts by binding to the alpha subunits of nAChRs, preventing acetylcholine from exerting its effect. This competitive inhibition leads to muscle paralysis, which is crucial during surgical interventions. The neuromuscular blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine and edrophonium, which increase the concentration of acetylcholine at the neuromuscular junction .
Pharmacokinetics
This compound has a relatively short half-life of approximately 20 minutes, making it suitable for procedures requiring rapid onset and offset of neuromuscular blockade. It undergoes a unique metabolic pathway involving non-specific plasma esterases and tissue esterases, leading to the formation of laudanosine and other metabolites, which are generally considered less active . Notably, this compound's pharmacokinetics are not significantly affected by renal function, making it a preferred choice for patients with compromised renal systems .
Clinical Efficacy and Studies
Recent studies have highlighted this compound's efficacy compared to other neuromuscular blockers. For instance, a clinical trial comparing this compound with cis-atracurium demonstrated that this compound provided superior laryngeal relaxation conditions in pediatric patients undergoing surgery. The study reported an excellent laryngeal intubation score in 53.8% of patients receiving this compound compared to only 19.2% in the cis-atracurium group (p < 0.001)【2】【5】.
Table 1: Comparative Efficacy of this compound vs. Cis-Atracurium
Parameter | This compound (0.5 mg/kg) | Cis-Atracurium (0.1 mg/kg) | p-value |
---|---|---|---|
Excellent intubation conditions | 53.8% | 19.2% | <0.001 |
Mean arterial blood pressure (mmHg) | 76.75 ± 11.22 | 73.42 ± 8.52 | 0.134 |
Peripheral oxygen saturation (%) | 99.86 ± 0.40 | 100.00 ± 0.00 | 0.011 |
Biological Activity in Cancer Research
Emerging research has also explored this compound's potential beyond anesthesia, particularly its effects on glioblastoma stem cells (GSCs). A study indicated that this compound significantly inhibited the clonogenic capacity of GSC lines, promoting astroglial differentiation while not affecting neuronal differentiation【4】. This suggests a possible application in oncology as a therapeutic agent targeting cancer stem cells.
Table 2: Effects of this compound on GSC Differentiation
Concentration (μM) | GFAP:GFP Expressing Cells (%) |
---|---|
Control (DMSO) | 5.3% |
3 μM | 15.4% |
10 μM | 81.1% |
20 μM | 86.8% |
Adverse Effects and Considerations
While this compound is generally well-tolerated, it is associated with some adverse effects, including hypotension and flushing due to histamine release【1】【6】. Monitoring hemodynamic parameters is essential during administration, especially in patients with cardiovascular instability.
Eigenschaften
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLJKQTIDHPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N2O12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64228-81-5 (besylate) | |
Record name | Atracurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043726 | |
Record name | Atracurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-05 g/L | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64228-79-1 | |
Record name | Atracurium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64228-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atracurium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064228791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atracurium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atracurium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 194 °C | |
Record name | Atracurium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.